molecular formula C18H19N3O B11834390 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11834390
M. Wt: 293.4 g/mol
InChI Key: DNDOHRFCVODJQJ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts such as ammonium acetate in ethanol has been reported to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H19N3O/c1-11-4-3-5-14-16(12-6-8-13(22-2)9-7-12)15(10-19)18(20)21-17(11)14/h6-9,11H,3-5H2,1-2H3,(H2,20,21)

InChI Key

DNDOHRFCVODJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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